molecular formula C17H25NO5 B14906146 (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid

Cat. No.: B14906146
M. Wt: 323.4 g/mol
InChI Key: ZNZCLDZTHKMRDH-IXXRDHDUSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group and an adamantane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The adamantane moiety provides structural stability and enhances the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)butanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-2-oxoadamantan-1-yl)acetic acid is unique due to its specific combination of the Boc-protected amine and the adamantane derivative. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(5S,7R)-2-oxo-1-adamantyl]acetic acid

InChI

InChI=1S/C17H25NO5/c1-16(2,3)23-15(22)18-12(14(20)21)17-7-9-4-10(8-17)6-11(5-9)13(17)19/h9-12H,4-8H2,1-3H3,(H,18,22)(H,20,21)/t9-,10+,11?,12-,17?/m1/s1

InChI Key

ZNZCLDZTHKMRDH-IXXRDHDUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C[C@@H]3C[C@H](C1)CC(C3)C2=O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2=O

Origin of Product

United States

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